1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a derivative of pyrazolo[3,4-d]pyrimidin-4-one, which is recognized for its potential pharmacological applications, particularly in cancer therapy due to its inhibitory effects on cyclin-dependent kinase 2. This compound features a fluorophenyl group at the 1-position and a methyl group at the 6-position of the pyrazolo[3,4-d]pyrimidine core.
This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse biological activities. It is classified as a potential inhibitor of cyclin-dependent kinases, particularly CDK2, making it significant in cancer research.
The synthesis of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several methods:
The synthesis typically involves refluxing various reactants in suitable solvents such as ethanol or dimethylformamide (DMF), often employing phase transfer catalysts to improve yields. Characterization techniques like NMR spectroscopy and X-ray diffraction are used to confirm the structure of synthesized compounds .
The molecular structure of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one includes:
Key structural data includes:
Pyrazolo[3,4-d]pyrimidin-4-one derivatives can undergo various chemical transformations:
The reaction conditions often involve heating under reflux or using catalytic methods to achieve desired yields. The products are typically purified through crystallization or chromatography techniques .
The primary target for 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is cyclin-dependent kinase 2 (CDK2).
This compound acts as an inhibitor of CDK2 by binding to its ATP-binding site. This interaction leads to a decrease in kinase activity.
Inhibition of CDK2 disrupts cell cycle progression, particularly affecting the transition from G1 to S phase. This action can induce cell cycle arrest and promote apoptosis in cancer cells by activating caspase pathways .
The compound exhibits specific melting points and solubility characteristics that are crucial for its application in biological systems.
Relevant chemical properties include:
These properties influence its pharmacokinetics and bioavailability.
1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has significant applications in medicinal chemistry:
This compound exemplifies how modifications in chemical structure can lead to enhanced biological activity and specificity in targeting key enzymes involved in cell cycle regulation.
The synthesis of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically follows convergent routes starting from functionalized pyrazole precursors. A well-established pathway involves the condensation of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine derivatives to form aminoester intermediates (e.g., ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) [2]. Subsequent hydrolysis yields the corresponding carboxylic acid, which undergoes cyclodehydration with acetic anhydride to form a dihydrooxazinone intermediate. This intermediate is then condensed with hydrazine hydrate to construct the pyrazolopyrimidinone core. Alternative routes employ direct cyclization of thiourea intermediates under basic conditions, followed by desulfurization to yield the target compound [4]. Key optimization considerations include:
Table 1: Comparative Yields in Multi-Step Synthesis Pathways
Intermediate | Reaction Step | Yield Range (%) | Key Conditions |
---|---|---|---|
Aminoester derivative | Hydrazine condensation | 70–75 | Ethanol reflux |
Pyrazolooxazine intermediate | Cyclodehydration | 65–70 | Acetic anhydride, 100°C |
Pyrazolopyrimidinone (Method A) | Hydrazinolysis | 60–65 | Alcoholic NaOH, reflux |
Pyrazolopyrimidinone (Method B) | N-Acetylation/Hydrazinolysis | 75–82 | Ac₂O then N₂H₄, ethanol reflux |
Achieving precise regiochemistry in the 1- and 6-positions requires specialized techniques:
Key catalytic methodologies enhance the efficiency of pyrazolopyrimidinone formation:
Environmentally benign synthetic modifications include:
Table 2: Comparison of Conventional vs. Green Synthesis Methods
Parameter | Conventional Method | Green Modification | Improvement |
---|---|---|---|
Reaction Medium | DMF, ethanol, toluene | Solvent-free/water | Eliminates VOC emissions |
Cyclization Time | 4–8 hours (reflux) | 30–45 min (mechanochemical) | 85% reduction |
Purification | Column chromatography | Recrystallization/sublimation | Reduced solvent use by 90% |
Energy Consumption | 150–200 W·h/g product | 40–50 W·h/g product | 65–70% reduction |
Overall E-Factor* | 35–40 | 8–10 | 75% waste reduction |
*E-Factor = kg waste/kg product
Table 3: Key Structural Derivatives of Pyrazolo[3,4-d]pyrimidin-4-one
Compound Name | CAS Number | Core Structure Variations |
---|---|---|
1-(4-Fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | 1094377-62-4 | None (parent compound) |
5-Amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Not provided | 5-Amino substitution, phenyl at N1 |
3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Not provided | Additional methyl at C3 |
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Not provided | Chloro at C4, chloromethyl at C6 |
3-Methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Not provided | Propargyl at N5 |
Table 4: Molecular Properties of 1-(4-Fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Property | Experimental Data | Computational (DFT/B3LYP) |
---|---|---|
Molecular Formula | C₁₂H₉FN₄O | Optimized geometry confirmed |
Molecular Weight | 244.22 g/mol | - |
Crystal System | Monoclinic (from analogs) [5] | Lattice parameters simulated |
Dihedral Angle (Pyrazole-Phenyl) | 5.29° (from P1 analog) [5] | 4.38° predicted |
Characteristic ¹H NMR (δ) | 2.58 ppm (s, CH₃), 8.29 ppm (C3-H) | Chemical shifts within 0.3 ppm error |
Lipophilicity (ClogP) | 1.9 (calculated) [2] | 2.1 (DFT-derived) |
Torsional Barrier (C6–CH₃) | Not measured | 8.5 kJ/mol (DFT) [5] |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9